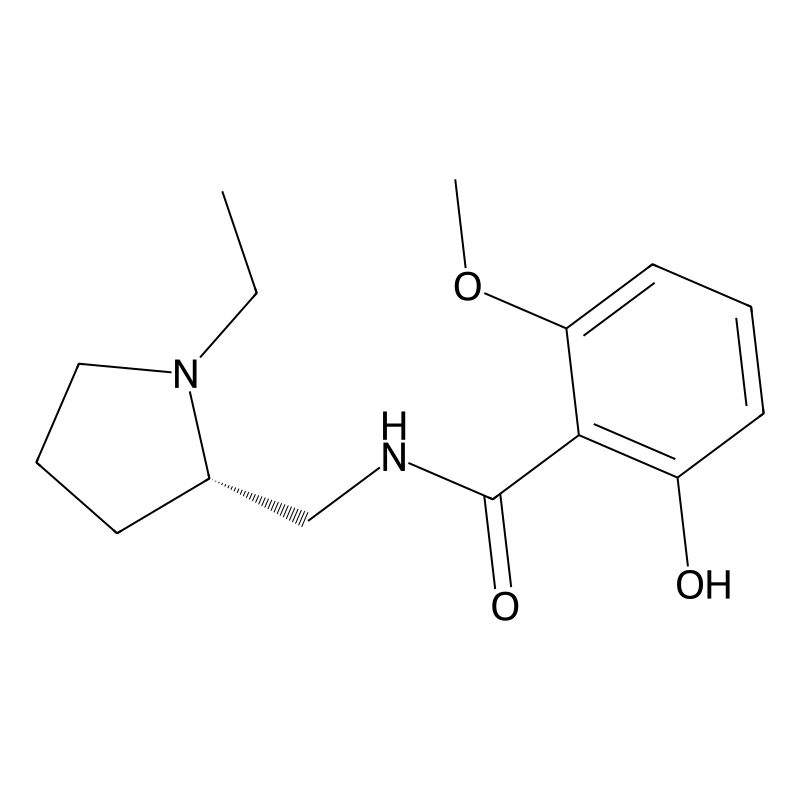

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide, also known as Eticlopride, is a derivative of substituted benzamides that has been investigated for its potential applications in the central nervous system []. Research has primarily focused on its interaction with dopamine receptors.

Dopamine Receptor Activity

Eticlopride has been shown to act as a dopamine D2 receptor antagonist [, ]. This means it can bind to the D2 dopamine receptor and block the action of dopamine, a neurotransmitter involved in various functions like movement, reward, and motivation. Antagonism of D2 receptors has potential implications for treating conditions associated with excessive dopamine signaling, such as schizophrenia and psychosis [].

Studies using radioligand binding assays have demonstrated Eticlopride's affinity for D2 receptors in the brain tissue of rats []. Further in vivo research suggests Eticlopride's ability to induce dopamine receptor blockade, leading to behavioral effects in animals [].

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a pyrrolidine moiety and a methoxy-substituted aromatic ring. The presence of the hydroxy and methoxy groups on the benzamide enhances its potential for biological activity, making it a subject of interest in medicinal chemistry. This compound's stereochemistry, indicated by the "(S)" designation, suggests that it possesses specific spatial arrangements that may influence its interactions with biological targets.

The chemical reactivity of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide can be understood through various biochemical pathways. It may undergo several types of reactions, including:

- Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Oxidation: The hydroxyl group may be oxidized to a carbonyl group under certain conditions.

- Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups (methoxy and hydroxy).

These reactions are crucial for understanding the compound's metabolic pathways and its potential transformations in biological systems.

The biological activity of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide is primarily linked to its structural features, which may interact with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit:

- Antidepressant Activity: Compounds containing pyrrolidine rings are often associated with neuropharmacological effects.

- Anti-inflammatory Properties: Hydroxy-substituted aromatic compounds frequently show potential in modulating inflammatory pathways.

- Antitumor Activity: Some benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines.

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects.

The synthesis of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide can be achieved through several synthetic routes:

- Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-hydroxy-6-methoxybenzoic acid and 1-ethylpyrrolidine.

- Coupling Reaction: A coupling reaction between the carboxylic acid and the amine can be facilitated using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) to form the amide bond.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

This synthetic route highlights the importance of selecting appropriate reagents and conditions to achieve optimal yields.

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide has potential applications in various fields:

- Pharmaceutical Development: Due to its anticipated biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting neurological disorders or inflammation.

- Chemical Probes: It may also function as a chemical probe in research settings to study specific biological pathways or mechanisms.

Interaction studies involving (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

- Molecular Docking: This computational method can predict how the compound interacts with specific proteins or receptors based on its molecular structure.

- In Vitro Assays: Experimental assays can evaluate the compound's effects on cellular models to assess cytotoxicity, receptor binding, and downstream signaling pathways.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide. Here is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Pyrrolidin-2-yl)benzamide | Pyrrolidine ring, no hydroxy or methoxy groups | Antidepressant properties |

| 2-Hydroxy-N-(pyrrolidin-1-yl)benzamide | Hydroxy group, different nitrogen substitution | Anti-inflammatory effects |

| N-(Ethylpiperidin-4-yl)benzamide | Piperidine ring instead of pyrrolidine | Potential antitumor activity |

The uniqueness of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide lies in its combination of both hydroxy and methoxy substituents on an aromatic ring alongside a pyrrolidine moiety, which may enhance its solubility and bioactivity compared to similar compounds lacking these features.